![molecular formula C21H16ClFN4O2 B2473871 N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-96-1](/img/structure/B2473871.png)

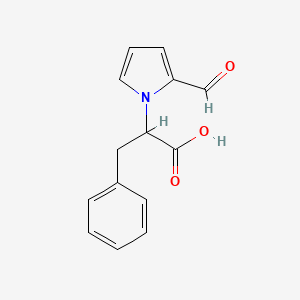

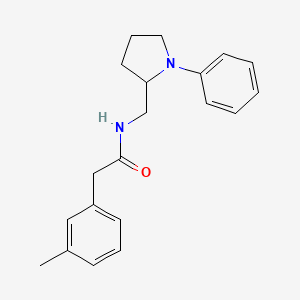

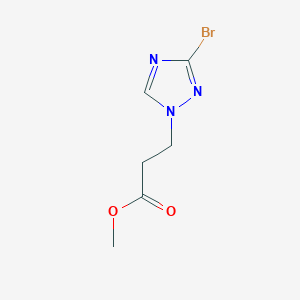

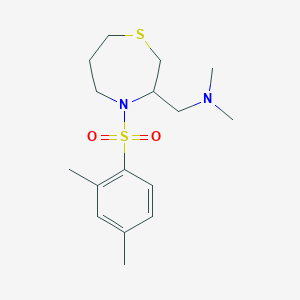

N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds related to the chemical structure were synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities. These compounds were created through various chemical reactions, including condensation and esterification, leading to the formation of novel hybrids. The cytotoxic effects were tested against cancer cell lines such as HCT-116 and MCF-7, and activities against 5-lipoxygenase were explored, showcasing the potential for therapeutic applications in oncology and inflammation-related diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Research on derivatives similar to the specified chemical structure has shown the potential for antimicrobial activity. For instance, the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives explored their antimicrobial potentials. Some newly synthesized compounds were screened in vitro for their activities against various pathogens, indicating the possibility of developing new antimicrobial agents from these chemical frameworks (Gad-Elkareem et al., 2011).

Inhibition of Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the given chemical structure, were identified as potent inhibitors of the Met kinase superfamily. This discovery highlights the chemical's potential for therapeutic applications in treating cancers driven by Met kinase dysregulation. One analogue demonstrated complete tumor stasis in a human gastric carcinoma model, advancing into clinical trials due to its promising preclinical efficacy and safety profile (Schroeder et al., 2009).

Potassium-Competitive Acid Blockers

The development of potassium-competitive acid blockers (P-CABs) utilized derivatives structurally related to the specified compound, showing significant promise in inhibiting gastric acid secretion. These compounds underwent synthetic pathways involving Claisen rearrangement/cross-metathesis reactions or reduction of prochiral ketones, indicating their potential as candidates for further development in treating conditions like gastroesophageal reflux disease and peptic ulcer disease (Palmer et al., 2007).

Glycine Transporter 1 Inhibitor

Investigations into glycine transporter 1 (GlyT1) inhibitors led to the identification of compounds structurally analogous to the one mentioned, showing potent inhibitory activity. These inhibitors have potential applications in treating neurological disorders by modulating glycine levels in the central nervous system, highlighting the versatility of this chemical framework in therapeutic development (Yamamoto et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds participate in electronically divergent processes with the metal catalyst during the suzuki–miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that similar compounds with an indole nucleus can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that similar compounds can modulate the assembly of the hbv capsid, which has shown efficacy in clinical trials .

Action Environment

It is known that similar compounds are considered hazardous by the 2012 osha hazard communication standard , suggesting that safety precautions should be taken when handling this compound.

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O2/c1-2-26-11-15(20(28)24-13-8-9-18(23)17(22)10-13)19-16(12-26)21(29)27(25-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDQDVBCUCGIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)

![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)

![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)